1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
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Overview
Description
1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a pyrimidinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylphenylamine to obtain 2-chloro-4-methylphenylamine. This intermediate is then reacted with isocyanate derivatives to form the urea linkage. The pyrimidinyl moiety is introduced through nucleophilic substitution reactions involving pyrrolidine and pyrimidine derivatives under controlled conditions, such as the presence of a base and appropriate solvents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Chloro-4-methylphenyl)-3-(pyrimidin-2-yl)urea: Lacks the pyrrolidinyl group, which may affect its binding properties and activity.
1-(2-Chloro-4-methylphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholine ring instead of pyrrolidine, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-4-5-14(13(18)10-12)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSDAUOCDUVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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